molecular formula C7H10ClNS B13911013 3-(2-Thienyl)azetidine;hydrochloride

3-(2-Thienyl)azetidine;hydrochloride

Cat. No.: B13911013
M. Wt: 175.68 g/mol
InChI Key: HVYOKEKFEGZYOO-UHFFFAOYSA-N
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Description

3-(2-Thienyl)azetidine;hydrochloride is a useful research compound. Its molecular formula is C7H10ClNS and its molecular weight is 175.68 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

3-thiophen-2-ylazetidine;hydrochloride

InChI

InChI=1S/C7H9NS.ClH/c1-2-7(9-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H

InChI Key

HVYOKEKFEGZYOO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CS2.Cl

Origin of Product

United States

Reductive Elimination:the Final Step is the Reductive Elimination of the Two Organic Groups from the Palladium Center, Forming the New Carbon Carbon Bond of the Final Product.libretexts.orgthis Step Regenerates the Palladium 0 Catalyst, Which Can then Re Enter the Catalytic Cycle.wikipedia.org

The following is a generalized catalytic cycle for the Suzuki-Miyaura coupling of a hypothetical 3-(5-bromo-2-thienyl)azetidine:

Suzuki Reaction Mechanism

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction. In the context of 3-(5-bromo-2-thienyl)azetidine, R1 would be the thienylazetidine moiety and R2 would be the organic group from the boronic acid.

In the Heck reaction , the mechanism is slightly different. After the initial oxidative addition, the alkene coordinates to the palladium(II) complex. This is followed by migratory insertion of the alkene into the palladium-carbon bond. Finally, a β-hydride elimination occurs to form the product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base. jk-sci.comyoutube.com

The mechanism of C-H activation can vary depending on the specific catalyst and substrate. youtube.com One common pathway involves a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of a ligand on the metal catalyst. youtube.com This forms a cyclometalated intermediate, which can then react further to form the desired product.

The study of these reaction mechanisms often involves a combination of experimental techniques, such as kinetic studies and the isolation and characterization of intermediates, as well as computational methods like Density Functional Theory (DFT) calculations. mdpi.com These studies are crucial for optimizing reaction conditions and developing new, more efficient catalytic systems.

The following table details the key intermediates in common palladium-catalyzed cross-coupling reactions:

ReactionKey IntermediatesDescription
Suzuki-Miyaura CouplingPd(II)-thienylazetidine complex, Pd(II)-di-organic complexFormed after oxidative addition and transmetalation, respectively.
Stille CouplingPd(II)-thienylazetidine complex, Pd(II)-di-organic complexSimilar to Suzuki coupling, but with an organotin reagent.
Heck CouplingPd(II)-thienylazetidine complex, π-alkene complex, Pd-hydride complexInvolves coordination and insertion of the alkene, followed by β-hydride elimination.
C-H ActivationCyclometalated Pd(II) complexFormed through direct interaction of the catalyst with a C-H bond.

Stereochemical Aspects in Azetidine Chemistry

Diastereoselective and Enantioselective Control in Azetidine (B1206935) Synthesis

The construction of stereochemically defined azetidines is a cornerstone of their application in various scientific fields. Researchers have developed a number of strategies to govern the diastereomeric and enantiomeric outcomes of synthetic routes leading to these compounds.

One prevalent method involves the use of chiral auxiliaries or catalysts. For instance, the enantioselective synthesis of 2-substituted and 2,3-disubstituted azetidines has been achieved through the addition of Grignard reagents to 3-substituted-1-aza-2-azetines, where the stereochemistry is directed by a chiral N-(1-phenylethyl) group. This approach allows for the preparation of enantiomerically enriched azetidines.

Another powerful technique is the diastereoselective reduction of cyclic ketones. The reduction of azetidin-3-ones, for example, can lead to the formation of diastereomeric azetidin-3-ols. The stereochemical outcome of such reductions is often dependent on the reducing agent employed and the nature of the substituents on the azetidine ring.

Furthermore, intramolecular cyclization reactions of appropriately configured precursors are a reliable means of establishing stereocenters. The cyclization of γ-amino alcohols or their derivatives can proceed with a high degree of stereocontrol, with the stereochemistry of the starting material directly translating to the product.

Table 1: Examples of Stereoselective Azetidine Synthesis This table is interactive and can be sorted by clicking on the column headers.

Method Key Feature Stereochemical Control Reference
Chiral Auxiliary Use of N-(1-phenylethyl) group Enantioselective addition of Grignard reagents
Diastereoselective Reduction Reduction of azetidin-3-ones Formation of diastereomeric azetidin-3-ols
Intramolecular Cyclization Cyclization of γ-amino alcohols High degree of stereocontrol from starting material

Analysis of Chiral Azetidine Derivatives and their Enantiomeric Purity

The determination of the enantiomeric purity of chiral azetidines is a critical step after their synthesis. Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely adopted method. This technique allows for the physical separation of enantiomers, enabling their quantification and the determination of the enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, provides another avenue for assessing enantiomeric purity. The formation of diastereomeric complexes or derivatives results in distinguishable signals in the NMR spectrum, allowing for the relative quantification of each enantiomer.

Conformational Analysis of the Azetidine Ring System and its Derivatives

The azetidine ring is not planar but adopts a puckered conformation to relieve ring strain. This puckering is a dynamic process, and the ring can exist in various conformations that are often in rapid equilibrium.

The conformation of the azetidine ring can be described by a puckering coordinate. The degree of puckering is influenced by the substituents on the ring. The ring can exhibit a "butterfly" motion where one diagonal of the ring is creased.

Computational methods, such as ab initio calculations, are invaluable tools for studying the conformational preferences of azetidines. These calculations can provide insights into the relative energies of different puckered conformations and the energy barriers for interconversion. For the parent azetidine molecule, the puckered structure is found to be the most stable, with an inversion barrier that has been computationally determined.

Influence of Substituents on Ring Conformation and Stereochemical Outcomes

Substituents on the azetidine ring play a crucial role in dictating its preferred conformation and, by extension, the stereochemical course of reactions involving the ring.

Computational and Theoretical Investigations of Azetidine Systems

Density Functional Theory (DFT) Studies for Structural Characterization and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and energetic properties of molecular systems. For thienyl-substituted azetidines, DFT calculations are instrumental in determining optimized ground-state geometries, including bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Heterocyclic Compound Analysis

Functional Basis Set Application Example
B3LYP TZVP Geometry optimization of thienyl-substituted oligomers nih.gov
B3LYP 6-311++G(d,p) Energy calculations for azetidine (B1206935) formation mechanisms acs.org

Energetics, including total ground state energies and the relative energies of different conformers, are also key outputs of DFT calculations. beilstein-journals.org For example, the differences in total energy between various rotational isomers of thienyl compounds are typically within the expected DFT error range of 3 to 11 kJ/mol. nih.gov This information is crucial for understanding the molecule's conformational landscape and stability.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

In thienyl-substituted systems, the thiophene (B33073) moiety typically acts as an electron-rich donor, influencing the electronic distribution across the molecule. nih.gov DFT calculations can map the distribution of the HOMO and LUMO across the 3-(2-Thienyl)azetidine structure, revealing the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the van der Waals surface of a molecule. nih.gov It is a valuable tool for predicting noncovalent interactions and chemical reactivity. nih.govnih.gov In MEP maps, negative potential regions (typically colored red or blue) indicate areas of high electron density, which are susceptible to electrophilic attack, while positive potential regions (blue or red) denote electron-deficient areas prone to nucleophilic attack. nih.govresearchgate.net For azetidine derivatives, the nitrogen atom is expected to be a region of negative electrostatic potential, while the hydrogen atoms are associated with positive potential. nih.gov The MEP surface of 3-(2-Thienyl)azetidine would highlight the electron-rich nature of the thiophene ring and the nitrogen atom, guiding the understanding of its interaction with biological targets. nih.gov

Theoretical Studies on Ring Strain and its Impact on Reactivity and Stability

The azetidine ring is a four-membered heterocycle characterized by significant ring strain. researchgate.netrsc.orgrsc.orgresearchwithrutgers.com This strain, estimated to be around 25.2-25.4 kcal/mol, is a defining feature that governs the molecule's reactivity and stability. researchgate.netrsc.org It is comparable to the strain in cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but significantly higher than that in five-membered (pyrrolidine, 5.8 kcal/mol) or six-membered (piperidine, 0 kcal/mol) rings. researchgate.net

This inherent ring strain makes the azetidine ring more rigid yet stable enough for practical handling, distinguishing it from the more reactive aziridines. researchgate.netrsc.orgrsc.orgresearchwithrutgers.com The strain energy endows azetidines with unique chemical reactivity, often involving ring-opening reactions that are triggered under specific conditions. rsc.orgrsc.org Theoretical studies rationalize how this strain influences bond angles, which deviate from the ideal sp³ hybridization, and contributes to a lower activation barrier for reactions that relieve the strain. The properties and chemical activities of small nitrogen-containing heterocycles like azetidine are largely controlled by this substantial ring strain and the electron density on the nitrogen atom. researchgate.net

Table 2: Comparison of Ring Strain Energies in Cyclic Amines

Compound Ring Size Ring Strain Energy (kcal/mol)
Aziridine 3 26.7
Azetidine 4 25.2
Pyrrolidine 5 5.8

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at the molecular level. For azetidine systems, theoretical studies can map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This approach provides a detailed, step-by-step understanding of how reactants are converted into products.

For example, DFT studies on the reaction of CO2 with the related aziridine ring show that the reaction initiates with the coordination of a CO2 molecule to the nitrogen atom, followed by a nucleophilic interaction that leads to ring-opening. researchgate.net Similar computational approaches can be applied to the reactions of 3-(2-Thienyl)azetidine. Theoretical models can investigate various synthetic pathways, such as intramolecular Pd(II)-catalyzed C(sp³)–H amination or [2+2] photocycloaddition reactions, which are used to synthesize azetidine derivatives. rsc.org By calculating the energy barriers for different possible pathways, researchers can predict the most favorable reaction conditions and the likely product distribution, offering a rationale for experimentally observed outcomes. acs.org

In Silico Ligand-Target Interaction Studies and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.org This in silico method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. rjptonline.orgresearchgate.net For 3-(2-Thienyl)azetidine and its derivatives, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The process involves placing the ligand into the binding site of a protein and calculating a docking score, which estimates the binding affinity. rjptonline.orgresearchgate.net These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. rjptonline.org Docking studies on various azetidine and azetidin-2-one (B1220530) derivatives have been performed to evaluate their potential as inhibitors for targets like the epidermal growth factor receptor (EGFR) or as antitubercular agents. rjptonline.orgresearchgate.netarabjchem.org Although the specific targets for 3-(2-Thienyl)azetidine are not detailed in the search results, the methodology remains applicable. Computational studies can reveal how the thienyl group and the azetidine nitrogen participate in binding, providing insights that guide the rational design of more potent and selective analogs. rsc.orgnih.govresearchgate.net

Azetidines As Molecular Scaffolds in Chemical Biology and Drug Design Research

Azetidine (B1206935) Core as a Privileged Scaffold for Designing Diverse Chemical Libraries

The azetidine ring is considered a privileged scaffold in drug discovery, a term used to describe molecular frameworks that can bind to multiple biological targets with high affinity. pharmablock.compharmablock.comnih.gov This characteristic stems from a unique balance of satisfactory chemical stability and significant molecular rigidity. pharmablock.comresearchgate.netresearchgate.net Unlike its more strained three-membered counterpart, aziridine (B145994), the azetidine ring is generally more stable and easier to handle, yet it retains a degree of ring strain that influences its reactivity and conformational preferences. researchgate.netrsc.org This inherent strain contributes to a defined three-dimensional geometry that can be exploited to present substituents in precise spatial orientations, facilitating favorable interactions with biological macromolecules. enamine.net

The development of synthetic methodologies to access functionalized azetidines has been crucial for their use in creating diverse chemical libraries. nih.govrsc.org Researchers have devised various strategies to synthesize a wide array of fused, bridged, and spirocyclic ring systems incorporating the azetidine core. nih.gov These synthetic advancements have enabled the generation of libraries of lead-like molecules for various therapeutic areas, including targeting the central nervous system. nih.govnih.gov For instance, diversity-oriented synthesis (DOS) pathways have been developed to generate unique molecular frameworks from densely functionalized azetidine ring systems. nih.gov The ability to create libraries of stereochemically defined azetidines further enhances the exploration of structure-activity relationships (SAR). chemrxiv.orgacs.org

Scaffold TypeLibrary FocusTherapeutic Area
Fused AzetidinesExploration of novel chemical spaceCentral Nervous System (CNS)
Bridged AzetidinesRigidified analogs of known drugsVarious
Spirocyclic AzetidinesBioisosteric replacementsOncology, CNS

Bioisosteric Replacement Strategies Employing the Azetidine Ring

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize drug candidates. nih.gov The azetidine ring has been successfully employed as a bioisostere for other common saturated heterocycles such as piperazine, piperidine, and pyrrolidine. chemrxiv.orgtcichemicals.com This substitution can lead to significant improvements in a compound's pharmacological profile.

One of the key advantages of using azetidine as a bioisostere is its ability to introduce greater three-dimensionality and sp3 character into a molecule. tcichemicals.com This can help to overcome issues associated with planar molecules, which often exhibit poor solubility and undesirable bioavailability. tcichemicals.com For example, spirocyclic azetidines have been developed as bioisosteres for morpholine (B109124) and piperazine, leading to improved solubility and increased three-dimensionality in drug candidates. tcichemicals.com The replacement of a pyrazine (B50134) ring with an azetidine in an oxytocin (B344502) receptor antagonist resulted in a tenfold improvement in aqueous solubility. nih.gov

Original MoietyAzetidine BioisostereResulting Improvement
Piperazine2,6-Diazaspiro[3.3]heptaneIncreased rigidity, improved solubility
MorpholineSpirocyclic azetidinesEnhanced three-dimensionality
PyrrolidineAzetidine-2-carboxylic acidAltered conformational preferences

Rational Design Principles for Azetidine-Containing Compounds

The incorporation of the azetidine scaffold into drug candidates is often guided by a set of rational design principles aimed at optimizing molecular properties and biological activity.

Expansion of Chemical Space through Azetidine Scaffolds

The three-dimensional and structurally rigid nature of the azetidine ring allows for the exploration of previously inaccessible chemical space. researchgate.netnih.gov By serving as a rigid core, the azetidine scaffold can project substituents into specific vectors, enabling a more thorough exploration of the pharmacophore space around a biological target. enamine.net The synthesis of diverse libraries based on fused, bridged, and spirocyclic azetidine systems has significantly expanded the range of molecular shapes and functionalities available to medicinal chemists. nih.gov This expansion of chemical space increases the probability of identifying novel hits in high-throughput screening campaigns and provides more opportunities for lead optimization. chemrxiv.org

Exploration of Physicochemical Properties Relevant to Molecular Design

The incorporation of an azetidine ring can have a profound impact on the physicochemical properties of a molecule, often leading to improvements in drug-like characteristics.

Improved Solubility: The polar nature of the nitrogen atom within the azetidine ring can contribute to increased aqueous solubility. tcichemicals.comresearchgate.net Replacing larger, more lipophilic rings with the smaller azetidine moiety can reduce a compound's lipophilicity, which is often associated with better solubility and a more favorable pharmacokinetic profile. researchgate.net Studies have shown that incorporating azetidine-containing heterospirocycles can substantially increase the water solubility of fluorophores. researchgate.net

Enhanced Metabolic Stability: The azetidine scaffold can enhance the metabolic stability of a drug candidate. researchgate.net The rigid structure can shield metabolically labile sites from enzymatic degradation. researchgate.net Furthermore, the replacement of larger nitrogen-containing heterocycles with azetidines has been shown to improve resistance to oxidative metabolism. researchgate.net However, it is also noted that the ring strain can make azetidines susceptible to metabolic ring-opening in some cases. nih.gov

Pre-clinical Mechanistic Studies of Azetidine Derivatives in Cellular Models

The utility of the azetidine scaffold has been demonstrated in numerous pre-clinical studies across various disease areas. nih.gov Azetidine-containing compounds have been investigated as inhibitors of a range of biological targets.

One notable example is the development of azetidine amides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. nih.govacs.org In cellular models, these azetidine derivatives were shown to inhibit the growth of human breast cancer cells that harbor aberrantly active STAT3. nih.govacs.org Mechanistic studies revealed that these compounds suppress the expression of STAT3 target genes and induce apoptosis. acs.org For example, certain azetidine analogs demonstrated significant inhibition of colony formation in MDA-MB-231 human breast cancer cells at sub-micromolar concentrations. acs.org

In another study, a chitosan-azetidine derivative was synthesized and evaluated for its antifungal activity against Aspergillus fumigatus. nih.gov Cellular studies using scanning electron microscopy and confocal microscopy revealed that the compound disrupts the fungal cell membrane, leading to growth inhibition. nih.gov

These pre-clinical investigations underscore the potential of azetidine-based compounds as therapeutic agents and provide valuable insights into their mechanisms of action at the cellular level.

Compound ClassBiological Target/ProcessCellular ModelObserved Effect
Azetidine AmidesSTAT3Human Breast Cancer Cells (MDA-MB-231)Inhibition of cell growth, suppression of target gene expression, induction of apoptosis
Chitosan-Azetidine DerivativeFungal Cell MembraneAspergillus fumigatusDisruption of membrane integrity, inhibition of fungal growth
Azetidinyl OxadiazolesCysteine-targeting electrophilesHuman Cancer CellsCovalent modification of proteins

Investigation of Cellular Neuroprotective Mechanisms (e.g., modulation of oxidative stress, mitochondrial function)

Azetidine derivatives have demonstrated significant neuroprotective properties by mitigating oxidative stress and preserving mitochondrial integrity in cellular models of neurotoxicity. In studies using SH-SY5Y neuroblastoma cells exposed to the neurotoxin MPP+, a model for Parkinson's disease, pretreatment with the azetidine derivative KHG26792 showed a marked ability to counteract cytotoxicity.

The protective effects are linked to the regulation of key mitochondrial and oxidative stress parameters. KHG26792 was found to attenuate the MPP+-induced decrease in mitochondrial membrane potential and subsequent loss of ATP production. Furthermore, it effectively reduced the generation of reactive oxygen species (ROS) and intracellular Ca2+ levels, which are critical mediators of oxidative damage and apoptosis. The compound also inhibited the production of nitric oxide (NO) and malondialdehyde, a marker of lipid peroxidation. This suppression of mitochondrial injury and oxidative damage underscores the potent neuroprotective capacity of this azetidine scaffold.

Table 1: Effect of Azetidine Derivative (KHG26792) on Mitochondrial and Oxidative Stress Markers in MPP+-Treated SH-SY5Y Cells

Parameter Effect of MPP+ Effect of KHG26792 Pretreatment
Mitochondrial Membrane Potential Decreased Attenuated the decrease
Intracellular ATP Levels Decreased Attenuated the decrease
Reactive Oxygen Species (ROS) Increased Attenuated the increase
Intracellular Ca2+ Increased Attenuated the increase
Nitric Oxide (NO) Production Increased Inhibited the increase
Lipid Peroxidation (Malondialdehyde) Increased Inhibited the increase
Bcl-2/Bax Protein Ratio Decreased Attenuated the decrease

| Caspase-3 Activity | Increased | Suppressed activation |

Elucidation of Anti-inflammatory and Antioxidative Pathways in Cell-Based Assays

The anti-inflammatory and antioxidative activities of azetidine scaffolds have been extensively studied in cell-based assays, particularly in models of neuroinflammation relevant to Alzheimer's disease. In primary microglial cells stimulated with amyloid-β (Aβ), the azetidine derivative KHG26792 demonstrated a powerful ability to curb the inflammatory cascade. bmbreports.orgnih.govnih.gov

Treatment with the compound significantly attenuated the Aβ-induced production of key inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and nitric oxide. nih.gov Beyond its anti-inflammatory effects, the compound also exhibited robust antioxidative properties. It effectively downregulated Aβ-enhanced levels of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS). nih.govnih.gov These findings from cell-based assays highlight the dual capacity of the azetidine scaffold to combat both inflammation and oxidative stress, which are intertwined pathological processes in many neurodegenerative disorders. bmbreports.org

Table 2: Anti-inflammatory and Antioxidative Effects of Azetidine Derivative (KHG26792) in Aβ-Stimulated Microglial Cells

Marker Type Specific Marker Effect of Aβ Stimulation Effect of KHG26792 Treatment
Pro-inflammatory Cytokines IL-6, IL-1β, TNF-α Increased Attenuated production nih.gov
Inflammatory Mediators Nitric Oxide (NO) Increased Attenuated production nih.gov
Oxidative Stress Markers Protein Oxidation Increased Downregulated nih.gov
Lipid Peroxidation Increased Downregulated nih.gov
Reactive Oxygen Species (ROS) Increased Downregulated nih.gov

Analysis of Intracellular Signaling Pathway Modulation (e.g., inflammasome, Akt/GSK-3β, NF-κB)

The neuroprotective and anti-inflammatory effects of azetidine derivatives are underpinned by their ability to modulate critical intracellular signaling pathways. Research on KHG26792 has revealed its influence on the NF-κB, Akt/GSK-3β, and NLRP3 inflammasome pathways, which are central to the regulation of inflammation and cell survival. bmbreports.orgnih.goviaea.org

In microglial cells stimulated by inflammatory agents like amyloid-β or lipopolysaccharide (LPS), KHG26792 was shown to inhibit the activation of the transcription factor NF-κB. nih.gov It achieved this by preventing the translocation of the NF-κB p65 subunit to the nucleus, thereby shutting down the expression of pro-inflammatory genes. bmbreports.org Concurrently, the compound promoted cell survival by activating the Akt/GSK-3β signaling pathway. bmbreports.org It increased the phosphorylation of both Akt and its downstream target GSK-3β, a pathway known to be crucial for mitigating Aβ-induced oxidative stress and regulating inflammatory responses in microglia. bmbreports.orgnih.gov

Furthermore, KHG26792 directly targets the NLRP3 inflammasome, a multi-protein complex responsible for activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. iaea.org In LPS-stimulated microglial cells, the compound suppressed the expression of key inflammasome components, including NLRP3, activated caspase-1, and the adaptor protein ASC, thereby blocking the inflammatory cascade at a critical upstream point. iaea.org

Table 3: Modulation of Intracellular Signaling Pathways by Azetidine Derivative (KHG26792)

Signaling Pathway Key Proteins Effect of Inflammatory Stimulus Effect of KHG26792 Treatment
NF-κB Pathway NF-κB p65 Translocation Increased Decreased/Inhibited bmbreports.org
Akt/GSK-3β Pathway p-Akt, p-GSK-3β Decreased Increased phosphorylation bmbreports.org
NLRP3 Inflammasome NLRP3 Increased Suppressed expression iaea.org
Activated Caspase-1 Increased Suppressed expression iaea.org

3-(2-Thienyl)azetidine as a Versatile Synthetic Intermediate for Biologically Relevant Molecules

The azetidine ring is a valuable four-membered heterocyclic scaffold in medicinal chemistry and organic synthesis. rsc.orgresearchgate.net Its inherent ring strain makes it a unique building block that is more stable and easier to handle than aziridines, yet reactive enough for further chemical modification. rsc.org Compounds like 3-(2-Thienyl)azetidine serve as versatile synthetic intermediates for creating a diverse array of more complex, biologically active molecules. nih.gov

The thienyl group, an aromatic heterocycle containing sulfur, is a well-known bioisostere for a phenyl ring and is frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The combination of the thienyl moiety with the azetidine core creates a building block with significant potential for drug discovery. nih.gov

Synthetic chemists have developed numerous methods to prepare and functionalize azetidine rings, allowing for the creation of libraries of compounds with diverse substitution patterns. nih.govorganic-chemistry.org These intermediates can be used in reactions such as N-arylation, ring-opening, and coupling reactions to build fused, bridged, and spirocyclic systems. nih.govnih.gov The resulting molecules have been explored for a wide range of biological activities, including as monoamine transporter ligands for CNS disorders, antimicrobials, and anticancer agents. nih.govresearchgate.netmedwinpublishers.com The strategic use of intermediates like 3-(2-Thienyl)azetidine enables the systematic exploration of chemical space to develop novel therapeutics. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Azetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3-(2-Thienyl)azetidine hydrochloride in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 3-(2-Thienyl)azetidine hydrochloride is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) and thienyl rings. The azetidine ring protons would likely appear as complex multiplets in the aliphatic region due to spin-spin coupling. The proton at the C3 position, being adjacent to the thienyl ring, would be influenced by its electronic effects. The protons of the thienyl ring would resonate in the aromatic region, with their chemical shifts and coupling constants providing clear evidence for the 2-substitution pattern. The presence of the hydrochloride salt would result in a downfield shift of the proton attached to the nitrogen atom, which may also exhibit exchange broadening with residual water in the solvent.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the azetidine ring carbons would confirm the four-membered ring structure. The carbons of the thienyl ring would appear in the downfield region characteristic of aromatic and heteroaromatic systems. The carbon atom directly attached to the azetidine ring (C2 of the thiophene) would have a characteristic chemical shift.

Advanced 2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex multiplets of the azetidine ring. An HSQC experiment would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the azetidine and thienyl rings.

Hypothetical ¹H and ¹³C NMR Data:

Due to the limited availability of specific experimental data in the public domain, the following tables represent hypothetical but representative NMR data for 3-(2-Thienyl)azetidine hydrochloride, based on known chemical shift ranges for similar structural motifs.

Table 1: Hypothetical ¹H NMR Data for 3-(2-Thienyl)azetidine hydrochloride (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.5-10.5br s2HNH₂⁺
7.60dd1HThienyl H5
7.20dd1HThienyl H3
7.05dd1HThienyl H4
4.30-4.45m2HAzetidine H2/H4 (axial)
4.05-4.20m2HAzetidine H2/H4 (equatorial)
3.80-3.95m1HAzetidine H3

Table 2: Hypothetical ¹³C NMR Data for 3-(2-Thienyl)azetidine hydrochloride (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
145.0Thienyl C2
128.5Thienyl C5
126.0Thienyl C3
125.5Thienyl C4
52.0Azetidine C2/C4
35.0Azetidine C3

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For 3-(2-Thienyl)azetidine hydrochloride, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would be employed.

The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base, 3-(2-thienyl)azetidine. This would allow for the accurate determination of the monoisotopic mass of the compound.

Under EI conditions in GC-MS, the molecule would undergo fragmentation, producing a characteristic pattern of fragment ions. The fragmentation would likely involve the cleavage of the azetidine ring and the loss of fragments from the thienyl moiety. Analysis of these fragmentation patterns can provide valuable structural information, confirming the presence of both the azetidine and thienyl rings.

Table 3: Predicted Mass Spectrometry Data for 3-(2-Thienyl)azetidine

m/z (Predicted)Ion Identity
139.05[M]⁺ (Molecular Ion of Free Base)
110.03[M - C₂H₅N]⁺
83.01[C₄H₃S]⁺ (Thienyl cation)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are instrumental in identifying the functional groups present in 3-(2-Thienyl)azetidine hydrochloride.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary ammonium (B1175870) salt in the region of 2700-3000 cm⁻¹. C-H stretching vibrations of the aromatic thienyl ring and the aliphatic azetidine ring would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the thiophene (B33073) ring would be observed in the 1600-1450 cm⁻¹ region. The C-N stretching of the azetidine ring would likely appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The C-S stretching vibration of the thiophene ring is also expected in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the C-C and C-S bonds of the thiophene ring.

Table 4: Expected Infrared (IR) and Raman Active Vibrational Modes for 3-(2-Thienyl)azetidine hydrochloride

Wavenumber (cm⁻¹)Vibrational ModeTechnique
3100-3000Aromatic C-H Stretch (Thienyl)IR, Raman
3000-2850Aliphatic C-H Stretch (Azetidine)IR, Raman
2700-3000N-H Stretch (Ammonium Salt)IR
1600-1450C=C Aromatic Ring Stretch (Thienyl)IR, Raman
1470-1430CH₂ Scissoring (Azetidine)IR
1250-1020C-N Stretch (Azetidine)IR
850-600C-S Stretch (Thienyl)IR, Raman

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 3-(2-Thienyl)azetidine hydrochloride can be grown, this technique can provide definitive information on bond lengths, bond angles, and the conformation of the molecule.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of 3-(2-Thienyl)azetidine hydrochloride and for the potential separation of enantiomers if the compound is chiral and exists as a racemic mixture.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be the primary method for purity analysis. Detection is typically achieved using a UV detector, monitoring at a wavelength where the thienyl chromophore absorbs. The retention time of the main peak would be characteristic of the compound, and the area of any impurity peaks would be used to quantify the purity.

Gas Chromatography (GC): GC can also be used for purity assessment, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). For the analysis of the hydrochloride salt, derivatization to the more volatile free base might be necessary. The retention time on a specific GC column would be a key identifier.

Enantiomeric Separation: Since 3-(2-Thienyl)azetidine is a chiral molecule, it can exist as a pair of enantiomers. To separate and quantify these enantiomers, chiral chromatography is required. This can be achieved using either chiral HPLC columns (e.g., those with a chiral stationary phase) or chiral GC columns. The development of a successful enantioselective method is crucial for applications where the biological activity is stereospecific.

Table 5: General Chromatographic Conditions for the Analysis of 3-(2-Thienyl)azetidine hydrochloride

TechniqueColumnMobile Phase/Carrier GasDetectorApplication
HPLCC18 (Reversed-Phase)Acetonitrile/Water with bufferUVPurity Assessment
GCCapillary column (e.g., DB-5)HeliumFID/MSPurity Assessment
Chiral HPLCChiral Stationary PhaseHexane/IsopropanolUV/CDEnantiomeric Separation
Chiral GCChiral Stationary PhaseHydrogenFIDEnantiomeric Separation

Future Research Directions and Unexplored Avenues in 3 2 Thienyl Azetidine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of azetidines has traditionally been challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com Future research will undoubtedly focus on the development of more sustainable and atom-economical methods for the synthesis of 3-(2-thienyl)azetidine. Current trends in organic synthesis, such as visible-light-mediated reactions and transition-metal catalysis, offer promising avenues. researchgate.net

One of the most direct and atom-economical approaches to azetidine (B1206935) synthesis is the [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction. researchgate.netrsc.org The application of visible-light photocatalysis to this reaction has overcome previous limitations, allowing for the synthesis of highly functionalized azetidines under mild conditions. researchgate.net Future work could explore the application of this methodology to the synthesis of 3-(2-thienyl)azetidine, potentially utilizing a thienyl-substituted imine and a suitable alkene.

Another promising strategy is the use of photo-induced copper catalysis for the [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.gov This method is characterized by its high atom economy and the activation of C-H bonds under mild conditions. nih.gov Adapting this methodology to incorporate a thienyl moiety could provide a novel and efficient route to 3-(2-thienyl)azetidine and its derivatives.

Continuous flow synthesis is another area ripe for exploration. nih.govuniba.it This technology allows for the safe handling of reactive intermediates and can lead to improved yields and scalability. nih.gov Developing a continuous flow process for the synthesis of 3-(2-thienyl)azetidine could offer significant advantages in terms of safety, efficiency, and environmental impact.

Synthetic MethodologyKey FeaturesPotential Application for 3-(2-Thienyl)azetidine Synthesis
Visible-Light-Mediated Aza Paternò-Büchi Reaction Utilizes a photocatalyst and visible light, mild reaction conditions, high atom economy. researchgate.netnih.govDirect [2+2] cycloaddition of a thienyl-containing imine with an alkene.
Photo-induced Copper-Catalyzed [3+1] Cyclization Employs a copper catalyst and light, proceeds via a radical cascade, activates C-H bonds. nih.govReaction of a suitable amine with a thienyl-substituted alkyne.
Continuous Flow Synthesis Enhanced safety, scalability, and process control. nih.govuniba.itDevelopment of a scalable and sustainable manufacturing process.

Discovery of Novel Reactivity Profiles and Catalytic Transformations

The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) is a key driver of its reactivity. rsc.org While this strain contributes to the synthetic challenges, it also provides a unique platform for discovering novel chemical transformations. Future research should focus on harnessing this strain energy to develop new reactions and catalytic processes involving 3-(2-thienyl)azetidine.

Strain-release functionalization is a particularly attractive area. The cleavage of the C-C or C-N bonds of the azetidine ring can lead to the formation of more complex acyclic or larger heterocyclic structures. The presence of the thienyl group at the 3-position could influence the regioselectivity of ring-opening reactions, offering a handle for directing the outcome of these transformations.

Furthermore, the nitrogen atom of the azetidine ring can act as a ligand for transition metals, opening up possibilities for its use in catalysis. The development of chiral 3-(2-thienyl)azetidine-based ligands could lead to new asymmetric catalytic transformations. The electronic properties of the thiophene (B33073) ring could modulate the catalytic activity and selectivity of such complexes.

The unique electronic nature of the thiophene ring itself can also be exploited. Electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions on the thiophene ring of 3-(2-thienyl)azetidine would allow for further diversification of the molecular scaffold, leading to a wide range of novel compounds with potentially interesting biological or material properties.

Integration with Advanced Computational Design Tools for Rational Molecular Engineering

The integration of computational chemistry is becoming increasingly vital in modern drug discovery and materials science. soci.org For 3-(2-thienyl)azetidine, computational tools can be employed to accelerate the design and development of new derivatives with desired properties.

Researchers at MIT and the University of Michigan have demonstrated the power of computational modeling in predicting the outcome of azetidine synthesis. mit.edu By calculating the frontier orbital energies of reactants, they were able to predict which combinations would successfully form azetidines via photocatalysis. mit.edu This approach could be applied to the synthesis of 3-(2-thienyl)azetidine to identify optimal reaction partners and conditions, thereby reducing the need for extensive empirical screening.

Beyond synthesis, computational methods can be used for the rational design of 3-(2-thienyl)azetidine derivatives as bioactive molecules. Molecular docking studies can predict the binding of these compounds to specific biological targets, such as enzymes or receptors. rsc.org This in silico screening can help to prioritize synthetic targets and guide the optimization of lead compounds. For example, a recent study utilized molecular docking to investigate the binding of thiophene-based compounds to human carbonic anhydrase IX, a protein implicated in cancer. rsc.org

Furthermore, density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of 3-(2-thienyl)azetidine, helping to rationalize its chemical behavior and predict its stability and spectroscopic properties.

Computational ToolApplication in 3-(2-Thienyl)azetidine Research
Frontier Molecular Orbital (FMO) Theory Predicting the feasibility and outcome of synthetic reactions, such as [2+2] photocycloadditions. mit.edu
Molecular Docking In silico screening of 3-(2-thienyl)azetidine derivatives against biological targets to identify potential drug candidates. rsc.org
Density Functional Theory (DFT) Understanding the electronic properties, reactivity, and stability of the molecule.

Strategic Incorporation of 3-(2-Thienyl)azetidine into Emerging Chemical Biology Probes and Material Science Applications

The unique physicochemical properties of the 3-(2-thienyl)azetidine scaffold make it an attractive building block for the development of novel chemical biology probes and advanced materials.

In the realm of chemical biology, the azetidine ring can serve as a conformationally constrained scaffold to mimic or disrupt biological interactions. nih.gov The incorporation of a thienyl group, a common motif in many biologically active compounds, could enhance the affinity and selectivity of these probes for their targets. For instance, azetidine-containing fluorescent purine (B94841) analogs have been developed as probes to study nucleic acid structure and function. nih.gov The thienyl moiety in 3-(2-thienyl)azetidine could be further functionalized with fluorophores or other reporter groups to create novel imaging agents or diagnostic tools.

In material science, the rigid and strained azetidine ring, combined with the electronically active thiophene unit, could be exploited in the design of new organic materials. Thiophene-based polymers and oligomers are well-known for their applications in organic electronics. The incorporation of the 3-(2-thienyl)azetidine unit into such materials could modulate their electronic properties, solubility, and solid-state packing, potentially leading to new organic semiconductors or light-emitting materials. Recent research has also explored the use of azetidines in the synthesis of energetic materials, highlighting the versatility of this scaffold. researchgate.netchemrxiv.org The introduction of the thienyl group could offer a way to tune the properties of such materials.

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